6-(2-methoxyethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
CAS No.:
Cat. No.: VC15020022
Molecular Formula: C14H18N4O3
Molecular Weight: 290.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N4O3 |
|---|---|
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | 6-(2-methoxyethyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
| Standard InChI | InChI=1S/C14H18N4O3/c1-20-7-4-17-3-2-12-11(13(17)19)10-15-14(16-12)18-5-8-21-9-6-18/h2-3,10H,4-9H2,1H3 |
| Standard InChI Key | PXFCPOHXCKZOHW-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=NC(=NC=C2C1=O)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Analysis
Compound X belongs to the pyrido[4,3-d]pyrimidin-5(6H)-one family, characterized by a fused bicyclic system comprising a pyridine ring (positions 4,3-d) and a pyrimidinone moiety. The core structure is substituted at position 6 with a 2-methoxyethyl group (-OCH2CH2OCH3) and at position 2 with a morpholine ring (C4H8NO).
The morpholine substituent introduces a saturated six-membered ring containing one oxygen and one nitrogen atom, which enhances solubility and bioavailability—a common strategy in medicinal chemistry . The 2-methoxyethyl group at position 6 likely influences electronic distribution and steric interactions, potentially modulating binding affinity in biological targets .
Molecular Formula and Weight
The molecular formula of Compound X is C15H18N4O3, yielding a molecular weight of 302.33 g/mol. This aligns with derivatives reported in analogous pyridopyrimidinone systems, where nitrogen-rich frameworks are prioritized for drug-likeness .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of Compound X can be inferred from methodologies applied to structurally related pyridopyrimidinones. A plausible route involves:
-
Core Construction: Condensation of 4-aminopyridine-3-carboxylic acid derivatives with carbonyl-containing reagents to form the pyrimidinone ring .
-
Substituent Introduction:
A representative procedure from Sirakanyan et al. (2018) for analogous compounds involves refluxing intermediates with amines in ethanol, followed by crystallization . For example, morpholine derivatives were synthesized by reacting halogenated precursors with excess morpholine (yields: 78–89%) .
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at positions 2 and 6 requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
-
Purification: High-resolution column chromatography or recrystallization from dimethylformamide (DMF) is often necessary due to the compound’s low solubility in polar solvents .
Physicochemical Characterization
Spectral Data
While direct spectral data for Compound X are unavailable, inferences can be drawn from related structures:
-
IR Spectroscopy: Expected peaks include ν ≈ 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aliphatic), and 1100 cm⁻¹ (C-O-C ether) .
-
¹H NMR: Key signals would include:
Solubility and Stability
Compound X is predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The morpholine ring enhances solubility compared to unsubstituted analogs . Stability studies under acidic or basic conditions are unreported but critical for pharmaceutical applications.
Biological Activity and Hypothesized Targets
Kinase Inhibition
The morpholine moiety is a hallmark of kinase inhibitors (e.g., PI3K, mTOR). While direct evidence is lacking, Compound X may interact with ATP-binding pockets in kinases due to its planar heterocyclic core .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume